
2-Propanone, O-(phenylmethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, O-(phenylmethyl)oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a class of compounds characterized by the presence of the >C=N-O-R moiety. This compound is known for its diverse biological and pharmacological applications, including its use as an intermediate in the synthesis of various pharmacological derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propanone, O-(phenylmethyl)oxime can be synthesized through the reaction of acetone with hydroxylamine to form acetone oxime, followed by the reaction with benzyl chloride. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime ether .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, O-(phenylmethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oxime ethers.
Wissenschaftliche Forschungsanwendungen
2-Propanone, O-(phenylmethyl)oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Propanone, O-(phenylmethyl)oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase (AChE) by binding to the enzyme and reversing the inhibition caused by organophosphates. This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue in the active site of AChE, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, oxime: A simpler oxime derivative with similar reactivity.
Benzaldoxime: An oxime derivative of benzaldehyde.
Acetophenone oxime: An oxime derivative of acetophenone
Uniqueness
2-Propanone, O-(phenylmethyl)oxime is unique due to its specific structure, which combines the properties of both acetone oxime and benzyl ether. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
3376-36-1 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-phenylmethoxypropan-2-imine |
InChI |
InChI=1S/C10H13NO/c1-9(2)11-12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
IGLNBLSWLLNOLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
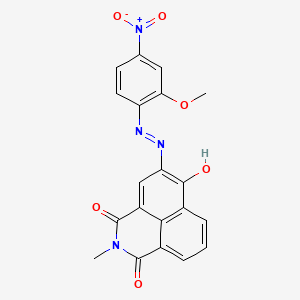
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)


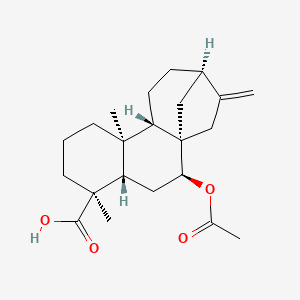
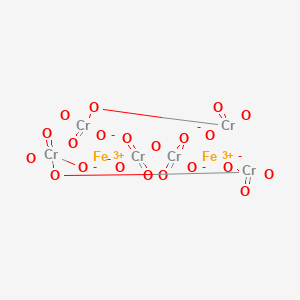
![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
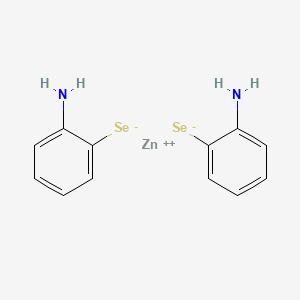
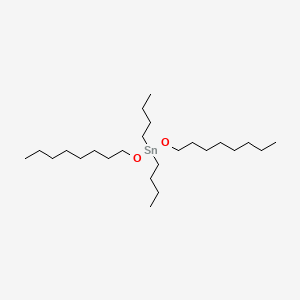
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

